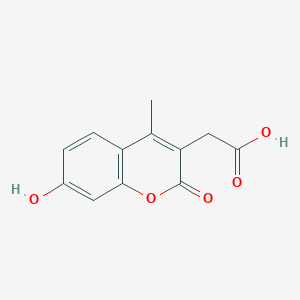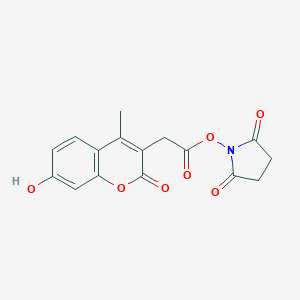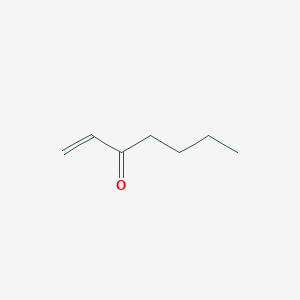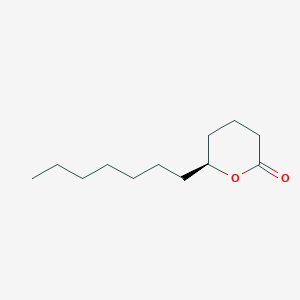
(6S)-6-Heptyltetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-Heptyltetrahydro-2H-pyran-2-one, commonly known as sulcatone, is a natural compound that belongs to the class of lactones. It is found in the secretions of several animal species, including rabbits, beavers, and muskrats. Sulcatone has a unique odor that is described as musky, woody, and sweet. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including fragrance and pharmaceutical industries.
Scientific Research Applications
Sulcatone has been extensively studied for its potential applications in various fields, including fragrance and pharmaceutical industries. In the fragrance industry, sulcatone is used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone has been found to exhibit several biological activities, including antimicrobial, antifungal, and antitumor properties. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Mechanism Of Action
The mechanism of action of sulcatone is not well understood. However, studies have suggested that sulcatone may exert its biological activities by interacting with specific receptors in the body. For example, sulcatone has been found to bind to the androgen receptor, which is involved in the development and maintenance of male sexual characteristics. This interaction may explain the musky odor of sulcatone, which is similar to the odor of male pheromones.
Biochemical And Physiological Effects
Sulcatone has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that sulcatone has antimicrobial and antifungal properties against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. In addition, sulcatone has been found to inhibit the growth of several cancer cell lines, including breast cancer and leukemia cells. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Advantages And Limitations For Lab Experiments
Sulcatone has several advantages for lab experiments, including its high yield, low cost, and environmentally friendly nature. In addition, sulcatone can be easily synthesized using biological methods, which do not require the use of hazardous chemicals. However, sulcatone has some limitations for lab experiments, including its low solubility in water, which may limit its applications in aqueous environments.
Future Directions
Sulcatone has several potential future directions, including its application in the fragrance and pharmaceutical industries. In the fragrance industry, sulcatone can be used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone can be used as a potential candidate for the development of new drugs to treat various diseases, including cancer and infectious diseases. In addition, future studies can explore the mechanism of action of sulcatone and its potential interactions with specific receptors in the body.
Synthesis Methods
Sulcatone can be synthesized using different methods, including chemical synthesis and biological synthesis. The chemical synthesis of sulcatone involves the reaction of heptanal with an acid catalyst to form the desired compound. However, this method is not preferred due to its low yield and high cost. On the other hand, biological synthesis involves the use of microorganisms, including bacteria and fungi, to produce sulcatone. This method is preferred due to its high yield, low cost, and environmentally friendly nature.
properties
CAS RN |
108943-47-1 |
|---|---|
Product Name |
(6S)-6-Heptyltetrahydro-2H-pyran-2-one |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(6S)-6-heptyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 |
InChI Key |
QRPLZGZHJABGRS-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCC[C@H]1CCCC(=O)O1 |
SMILES |
CCCCCCCC1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 |
Purity |
95% min. |
synonyms |
Delta - 6S - Dodecalactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
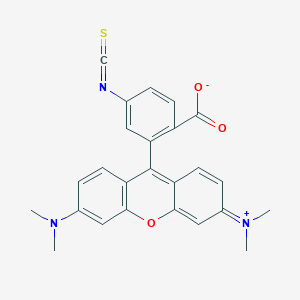
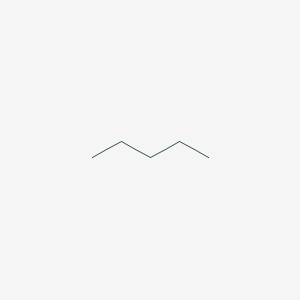
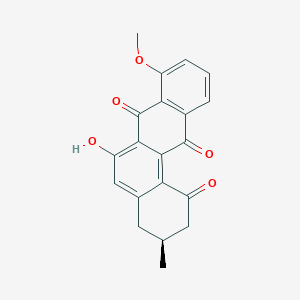
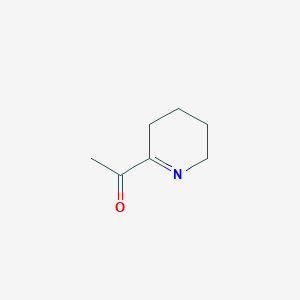
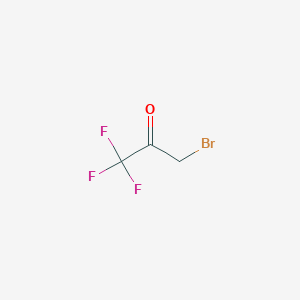
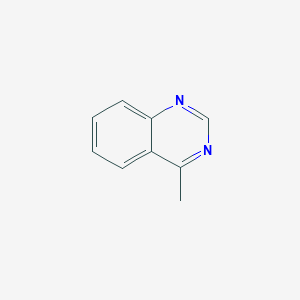
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
